N-{1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine
Overview
Description
N-{1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine is a chemical compound with the molecular formula C11H12F3NO3 and a molecular weight of 263.22 g/mol . This compound is known for its unique structure, which includes a trifluoroethoxy group and a methoxy group attached to a phenyl ring, along with an ethylidene-hydroxylamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine typically involves the reaction of 3-methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The trifluoroethoxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-{1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-{1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities. The exact molecular pathways involved depend on the specific enzyme targets and the biological context .
Comparison with Similar Compounds
Similar Compounds
N-{1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine: shares structural similarities with other hydroxylamine derivatives, such as:
Uniqueness
The presence of both trifluoroethoxy and methoxy groups in this compound imparts unique chemical properties, such as increased lipophilicity and enhanced stability. These features make it distinct from other hydroxylamine derivatives and contribute to its specific applications in research and industry .
Properties
IUPAC Name |
(NE)-N-[1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO3/c1-7(15-16)8-3-4-9(10(5-8)17-2)18-6-11(12,13)14/h3-5,16H,6H2,1-2H3/b15-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOCXHLWPPMDCS-VIZOYTHASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC(=C(C=C1)OCC(F)(F)F)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC(=C(C=C1)OCC(F)(F)F)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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